N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Dimethylamino Group: The thiophene derivative is then subjected to a Mannich reaction, where formaldehyde and dimethylamine are used to introduce the dimethylamino group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound may exhibit biological activity due to its structural features. Sulfonamides are known for their antibacterial properties, and the presence of the thiophene ring could enhance its activity against certain pathogens.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The sulfonamide group is a common pharmacophore in many drugs, and modifications to the thiophene and dimethylamino groups could lead to compounds with improved efficacy and safety profiles.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring which is known for its conductive properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide would depend on its specific application. In a biological context, it might inhibit enzymes or interact with cellular receptors due to the sulfonamide group. The thiophene ring could facilitate interactions with nucleic acids or proteins, while the dimethylamino group might enhance membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-4-isopropylbenzenesulfonamide
- N-(2-(methylamino)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide
- N-(2-(dimethylamino)-2-(furan-3-yl)ethyl)-4-isopropylbenzenesulfonamide
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide is unique due to the combination of its functional groups. The presence of both the thiophene ring and the sulfonamide group provides a distinct set of chemical and biological properties that are not commonly found together in other compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S2/c1-13(2)14-5-7-16(8-6-14)23(20,21)18-11-17(19(3)4)15-9-10-22-12-15/h5-10,12-13,17-18H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNDIDLUFSGUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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